1-Nitroso-4-phenylpiperazine
Overview
Description
1-Nitroso-4-phenylpiperazine is an organic compound with the molecular formula C10H13N3O. It is a nitrosamine derivative of piperazine and is known for its high toxicity and potential carcinogenic properties . This compound is used in various analytical and pharmaceutical applications, particularly in the development and validation of analytical methods.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitroso-4-phenylpiperazine can be synthesized through the nitrosation of 4-phenylpiperazine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is often produced in specialized facilities equipped to handle toxic and potentially carcinogenic substances .
Chemical Reactions Analysis
Types of Reactions: 1-Nitroso-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-Nitroso-4-phenylpiperazine is utilized in several scientific research fields:
Chemistry: It is used in the development and validation of analytical methods, particularly in the detection and quantification of nitrosamines.
Biology: The compound is studied for its toxicological effects and potential carcinogenic properties.
Medicine: Research is conducted to understand its interactions with biological systems and its potential implications in drug development.
Mechanism of Action
The mechanism of action of 1-Nitroso-4-phenylpiperazine involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can cause DNA damage and other cellular disruptions, contributing to its toxic and carcinogenic effects. The compound primarily targets nucleophilic sites within cells, leading to the formation of adducts and subsequent biological effects .
Comparison with Similar Compounds
- 1-Nitroso-4-methylpiperazine
- 1-Nitroso-4-ethylpiperazine
- 1-Nitroso-4-isopropylpiperazine
Comparison: 1-Nitroso-4-phenylpiperazine is unique due to its phenyl group, which imparts distinct chemical and biological properties compared to other nitrosamine derivatives.
Properties
IUPAC Name |
1-nitroso-4-phenylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISCVUKZOKHQGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162408 | |
Record name | Piperazine, 1-nitroso-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14340-33-1 | |
Record name | 1-Nitroso-4-phenylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14340-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-nitroso-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014340331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-nitroso-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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